D-3-Bromocamphor-10-sulfonic acid monohydrate
Overview
Description
D-3-Bromocamphor-10-sulfonic acid monohydrate: is an organic compound with the molecular formula C10H15BrO4S·H2O and a molecular weight of 329.22 g/mol . It is a chiral reagent widely used in the pharmaceutical industry to induce asymmetry in organic syntheses . This compound is particularly valuable in the production of optically active compounds for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-3-Bromocamphor-10-sulfonic acid monohydrate typically involves the bromination of camphor followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination and sulfonation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: D-3-Bromocamphor-10-sulfonic acid monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium azide or thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives and substituted camphor compounds .
Scientific Research Applications
D-3-Bromocamphor-10-sulfonic acid monohydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which D-3-Bromocamphor-10-sulfonic acid monohydrate exerts its effects involves its ability to induce chirality in chemical reactions. It interacts with molecular targets through its sulfonic acid group, which can form strong hydrogen bonds and electrostatic interactions with other molecules. This interaction facilitates the formation of optically active compounds by stabilizing specific stereoisomers during the reaction process .
Comparison with Similar Compounds
- (+)-Camphor-10-sulfonic acid
- (1R)-(-)-10-Camphorsulfonic acid
- p-Xylene-2-sulfonic acid hydrate
- Dibenzoyl-L-tartaric acid
Comparison: D-3-Bromocamphor-10-sulfonic acid monohydrate is unique due to its specific bromine substitution, which enhances its reactivity and chiral induction capabilities compared to other camphor sulfonic acids. This makes it particularly valuable in the synthesis of complex chiral molecules .
Properties
IUPAC Name |
(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO4S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZLIPHNDCFLPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)O)C.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370161 | |
Record name | D-3-Bromocamphor-10-sulfonic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209736-59-4, 24262-38-2, 206860-46-0 | |
Record name | D-3-Bromocamphor-10-sulfonic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-oxobornane-10-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-3-Bromocamphor-10-sulfonic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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